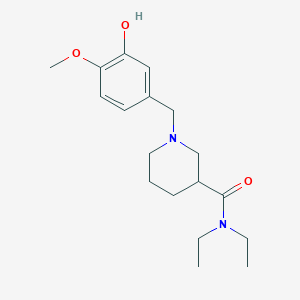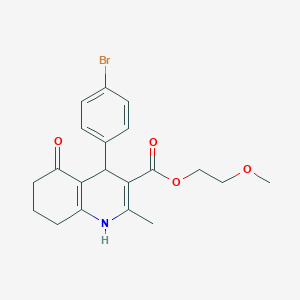
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide, also known as AZAQA, is a synthetic compound that belongs to the class of quinolone derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide is not yet fully understood. However, it has been proposed that 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide exerts its pharmacological effects by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been suggested that 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide modulates the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to inhibit the migration and invasion of cancer cells. 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has also been reported to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide in lab experiments is its high potency and selectivity towards cancer cells. Moreover, it has been reported to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide. One of the potential areas of investigation is the development of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide derivatives with improved pharmacokinetic properties. Moreover, the use of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide in combination with other anticancer agents may enhance its therapeutic efficacy. Furthermore, the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide may provide insights into its mechanism of action.
合成法
The synthesis of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide involves the reaction between 8-methoxy-2-methyl-4-quinolone and 1-azepanamine in the presence of acetic anhydride and triethylamine. The reaction proceeds under reflux conditions, and the resulting product is purified through column chromatography. The yield of the synthesis method is reported to be around 50%.
科学的研究の応用
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has also been investigated for its antibacterial and antifungal activities. Moreover, it has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
特性
IUPAC Name |
2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-12-16(15-8-7-9-17(24-2)19(15)20-14)21-18(23)13-22-10-5-3-4-6-11-22/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNKYHUAMZQRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5083327.png)



![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5083350.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)





![methyl 4-[({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5083425.png)
